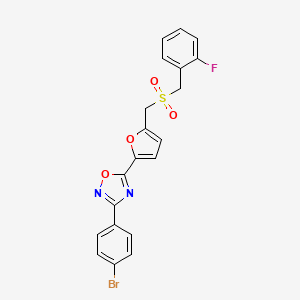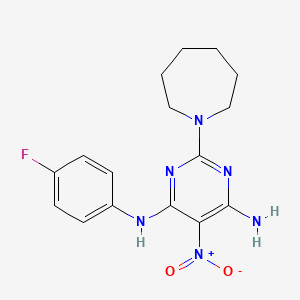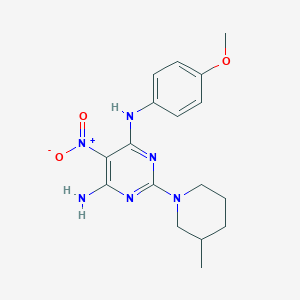![molecular formula C23H22N6O3 B11266593 3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266593.png)
3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s full name might be a mouthful, but its significance lies in its hybrid structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Let’s break it down:
Triazolothiadiazine: This core structure results from fusing a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist
Métodos De Preparación
Synthetic Routes::
- Multicomponent Synthesis : Researchers have explored one-pot multicomponent syntheses to access derivatives of this scaffold . These methods involve combining multiple reactants in a single step.
- Thiourea Formation : Starting from appropriate precursors, thioureas are formed. These then undergo S-alkylation with 1,3-propane sultone, leading to the desired 1,2,4-triazoles .
Industrial Production:: While industrial-scale production methods aren’t widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Análisis De Reacciones Químicas
Reactivity::
- Oxidation and Reduction : The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
- Substitution : Substituents on the aromatic rings can participate in substitution reactions.
- Common Reagents and Conditions : Specific reagents and conditions vary based on the desired modifications. For example, oxidative conditions might involve peracids, while reduction could use metal hydrides.
- Functionalized Derivatives : Depending on the reaction type, various functional groups can be introduced, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Activities:: This compound exhibits a plethora of pharmacological effects:
- Anticancer : Some derivatives show promising anticancer activity.
- Antimicrobial : Active against microbial pathogens.
- Analgesic and Anti-inflammatory : Potential pain-relieving and anti-inflammatory properties.
- Antioxidant : Protects against oxidative stress.
- Enzyme Inhibitors : Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.
- Antiviral : Active against viruses.
- Antitubercular : Shows efficacy against tuberculosis.
Mecanismo De Acción
The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
Uniqueness::
- The triazolothiadiazine scaffold offers a balance of hydrogen bond acceptor and donor properties, making it versatile for interactions with diverse receptors.
- Its bioactive profile positions it well for drug design and development.
Similar Compounds:: While this compound stands out, similar structures include other triazolothiadiazines and related heterocyclic scaffolds .
Propiedades
Fórmula molecular |
C23H22N6O3 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3 |
Clave InChI |
TXMBNFIVDPZCBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B11266511.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B11266516.png)
![N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11266518.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11266521.png)

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)

![N-(4-Ethylphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11266541.png)
![N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11266551.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(tert-butylsulfonyl)pyridazine](/img/structure/B11266552.png)



![N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11266585.png)
